molecular formula C8H8ClNO3 B12089490 2-Chloro-4-ethoxy-1-nitrobenzene CAS No. 5391-55-9

2-Chloro-4-ethoxy-1-nitrobenzene

Cat. No.: B12089490
CAS No.: 5391-55-9
M. Wt: 201.61 g/mol
InChI Key: PUQOTGSVVMQOHM-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-1-nitrobenzene (CAS: 5493-71-0 or 29604-25-9) is a chlorinated aromatic compound featuring an ethoxy (–OCH₂CH₃) group at the 4-position and a nitro (–NO₂) group at the 1-position. Its molecular formula is C₈H₈ClNO₃, with a molecular weight of 201.61 g/mol. The compound is synthesized via nucleophilic substitution, such as the reaction of 2-chloro-4-nitrophenol with 2-bromoethanol under basic conditions. It serves as a key intermediate in pharmaceuticals, agrochemicals, and specialty chemicals due to the electron-withdrawing nitro and chlorine groups, which enhance reactivity in further functionalization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Chloro-4-ethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxy-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Chloro-4-ethoxy-1-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Electrophilic Aromatic Substitution: It can undergo further functionalization to introduce additional substituents onto the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to form amino derivatives, which are crucial in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

The compound is utilized in biological research, particularly in studies involving enzyme-catalyzed reactions. The nitro group can be reduced to reactive intermediates that interact with biological molecules, providing insights into:

  • Mechanisms of Action: Understanding how nitro compounds affect cellular processes.
  • Toxicological Assessments: Evaluating the potential toxic effects of nitro compounds on living organisms.

Industrial Applications

In industry, this compound is used in the production of dyes, pigments, and other chemicals. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing industrial products.

Toxicological Profile

The toxicological profile indicates moderate acute toxicity. Key findings include:

Toxicity ParameterValue
Oral LD50 (rats)387 mg/kg
Dermal LD50 (rats)921 mg/kg
Skin SensitizationWeak to moderate

These parameters suggest that while the compound has utility in research and industry, caution is warranted regarding its handling and potential health effects.

Research has shown that this compound can induce oxidative stress in cellular models. This activity is attributed to the formation of reactive oxygen species upon reduction of the nitro group, leading to cellular damage and apoptosis. Such findings highlight its potential role in studying mechanisms of toxicity and cancer biology.

Case Study 2: Synthesis Applications

A study demonstrated the effectiveness of using this compound as a precursor for synthesizing novel pharmaceutical compounds with enhanced biological activity. The compound's ability to undergo selective reductions facilitated the development of new drug candidates targeting specific diseases.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine and ethoxy groups can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Positional Isomers

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
2-Chloro-4-ethoxy-1-nitrobenzene 5493-71-0 C₈H₈ClNO₃ 201.61 1-NO₂, 4-OCH₂CH₃, 2-Cl High polarity; intermediate in drug synthesis
2-Chloro-1-ethyl-4-nitrobenzene 42782-54-7 C₈H₈ClNO₂ 185.61 1-C₂H₅, 4-NO₂, 2-Cl Lower polarity; used in polymer precursors
4-Chloro-1-ethoxy-2-nitrobenzene Not specified C₈H₈ClNO₃ 201.61 1-OCH₂CH₃, 2-NO₂, 4-Cl Positional isomer; altered reactivity in electrophilic substitution
1-Amino-4-chloro-2-nitrobenzene 89-63-4 C₆H₅ClN₂O₂ 172.57 1-NH₂, 2-NO₂, 4-Cl Basic amino group; precursor to dyes
2-Chloro-1-ethynyl-4-nitrobenzene 1260829-25-1 C₈H₄ClNO₂ 181.58 1-C≡CH, 4-NO₂, 2-Cl Ethynyl group increases acidity; used in click chemistry

Key Observations :

  • Substituent Effects : The ethoxy group in this compound enhances polarity and solubility in polar solvents compared to the ethyl group in 2-chloro-1-ethyl-4-nitrobenzene.
  • Positional Isomerism : Moving the nitro group from the 1- to 2-position (as in 4-chloro-1-ethoxy-2-nitrobenzene) alters electronic effects, reducing resonance stabilization and increasing susceptibility to nucleophilic attack.
  • Functional Group Impact: Replacing ethoxy with amino (as in 1-amino-4-chloro-2-nitrobenzene) introduces basicity, enabling participation in diazotization reactions.

Biological Activity

2-Chloro-4-ethoxy-1-nitrobenzene is an organic compound that has garnered attention in various fields, particularly in toxicology and environmental science due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity, and relevant case studies.

  • Molecular Formula: C9H10ClN2O3
  • Molecular Weight: 232.64 g/mol
  • CAS Number: 5391-55-9

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:

  • Nucleophilic Substitution: The compound can interact with proteins through nucleophilic substitution on activated aryl carbon atoms .
  • Oxidative Stress Induction: Similar compounds have been shown to induce oxidative stress, leading to cellular damage and apoptosis .

Toxicological Profile

The toxicological profile of this compound indicates moderate acute toxicity. Key findings include:

Toxicity Parameter Value
Oral LD50 (rats)387 mg/kg
Dermal LD50 (rats)921 mg/kg
Skin SensitizationWeak to moderate

Chronic Effects

Long-term exposure studies have indicated potential carcinogenic properties, with evidence suggesting that it may induce tumors in the liver and kidneys of laboratory animals . Additionally, it has been classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC) based on sufficient evidence from animal studies .

Case Studies and Research Findings

  • Biodegradation Studies : A study involving a bacterial strain Burkholderia sp. RKJ 800 demonstrated the ability to degrade related compounds such as 2-chloro-4-nitrophenol through a hydroquinone pathway, highlighting the potential for bioremediation applications .
  • Methemoglobinemia Cases : Clinical reports have documented severe methemoglobinemia associated with nitrobenzene ingestion, leading to fatalities. For instance, an 82-year-old man developed 70% methemoglobinemia after ingestion of a nitrobenzene-containing substance, underscoring the compound's hazardous nature .
  • Environmental Impact : Research indicates that compounds like this compound can persist in the environment and affect microbial communities, potentially disrupting ecological balances .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-4-ethoxy-1-nitrobenzene, and how do reaction conditions influence yield and selectivity?

Methodological Answer: Synthesis of nitroaromatic compounds like this compound often involves halogenation, nitration, or etherification steps. Key factors include:

  • Reagent selection : Thionyl chloride (for chlorination) or oxalyl dichloride (for milder conditions) paired with catalysts like N-methylacetamide or DMF.
  • Solvent optimization : Dichloromethane or benzene, with temperature control (0–50°C) to balance reactivity and side reactions .
  • Reaction time : Extended reflux (4–12 hours) may improve conversion but risks decomposition. Monitor via TLC or HPLC for intermediate stability.

Example protocol: React 4-ethoxy-1-nitrobenzene with thionyl chloride in DMF at 50°C for 6 hours, followed by quenching and purification via recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify substituent positions (e.g., ethoxy group at C4, nitro at C1) via chemical shifts and coupling patterns. For example, the ethoxy group’s –OCH2CH3 protons appear as a quartet (δ ~1.3 ppm) and triplet (δ ~3.4–4.0 ppm) .
  • UV-Vis : Confirm π→π* transitions of the nitroaromatic system (λmax ~270–310 nm) .
  • Mass spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 216.6) and fragmentation patterns (e.g., loss of Cl or NO2 groups) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C, as nitro groups are thermally labile .
  • Photostability : Conduct accelerated degradation studies under UV light (e.g., 254 nm for 48 hours) and monitor via HPLC for nitro-to-nitrite conversion .
  • Moisture sensitivity : Store in anhydrous solvents (e.g., dried DCM) or desiccated environments to prevent hydrolysis of the ethoxy group .

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer: The nitro group at C1 acts as a strong electron-withdrawing group, activating the ring for substitution at C2 and C5. Key steps:

  • Kinetic vs. thermodynamic control : Use DFT calculations to model transition states and identify regioselectivity (e.g., C2 vs. C6 attack by nucleophiles like amines) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring SNAr pathways. Compare rates in DMF vs. THF via stopped-flow kinetics .
  • Leaving group influence : Compare reactivity with analogs (e.g., 2-Bromo-4-ethoxy-1-nitrobenzene) to assess halogen electronegativity’s role .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s interactions in catalytic systems?

Methodological Answer:

  • DFT for electronic structure : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or charge-transfer complexes with metal catalysts (e.g., Pd or Cu) .
  • Molecular dynamics (MD) simulations : Model solvation effects or adsorption on catalytic surfaces (e.g., graphene oxide) to optimize reaction media .
  • Docking studies : Screen for non-covalent interactions (e.g., π-stacking) in host-guest systems or enzyme active sites .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent yields or spectral assignments?

Methodological Answer:

  • Iterative validation : Replicate syntheses with controlled variables (e.g., solvent purity, inert atmosphere) to isolate error sources .
  • Cross-technique analysis : Combine NMR, IR, and X-ray crystallography to confirm ambiguous spectral peaks (e.g., overlapping ethoxy and nitro signals) .
  • Statistical tools : Apply multivariate analysis (e.g., PCA) to identify outliers in batch reactions or instrumental noise .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

Methodological Answer:

  • Structure-activity relationship (SAR) : Introduce substituents (e.g., –NH2, –CF3) at C5 or C6 and assay antimicrobial/antioxidant activity .
  • Prodrug approaches : Synthesize amide or ester derivatives (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) to improve solubility or target specificity .
  • Click chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., triazoles) for modular derivatization .

Q. What methodologies assess the environmental impact and toxicity of this compound?

Methodological Answer:

  • Ecotoxicology assays : Perform Daphnia magna or Aliivibrio fischeri toxicity tests to measure LC50/EC50 values .
  • Degradation studies : Monitor photolytic/hydrolytic breakdown products via LC-MS and assess persistence using OECD 301 guidelines .
  • QSAR modeling : Predict bioaccumulation or mutagenicity using software like EPI Suite or TEST .

Properties

IUPAC Name

2-chloro-4-ethoxy-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQOTGSVVMQOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301859
Record name 2-Chloro-4-ethoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5391-55-9
Record name 2-Chloro-4-ethoxy-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5391-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-ethoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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